DNMT1-IN-3

Epigenetics DNMT1 enzymatic inhibition Cancer research

Epigenetics researchers often face a gap between weak inhibitors like RG108 (IC₅₀ >250 μM) and ultra-potent agents such as GSK3685032 (IC₅₀=0.036 μM), limiting dose-response dynamic range. DNMT1-IN-3 (compound 7t-S) closes this gap with an IC₅₀ of 0.777 μM against DNMT1 and a defined SAM-site binding orientation opposite to RG108, confirmed by molecular docking. • Sub-micromolar DNMT1 inhibition (IC₅₀=0.777 μM, KD=0.183 μM); 10-fold selectivity over the (R)-enantiomer (7r-S, IC₅₀=8.147 μM). • Validated in K562 CML cells: induces apoptosis and G0/G1 arrest with transcriptomic evidence of pathway modulation. • Non-nucleoside carbazole-phthalimide scaffold avoids DNA-incorporation toxicity of azacytidine/decitabine.

Molecular Formula C23H13Cl3N2O4
Molecular Weight 487.7 g/mol
Cat. No. B12364488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNMT1-IN-3
Molecular FormulaC23H13Cl3N2O4
Molecular Weight487.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C(CN3C4=C(C=C(C=C4)Cl)C5=C3C(=CC(=C5)Cl)Cl)C(=O)O
InChIInChI=1S/C23H13Cl3N2O4/c24-11-5-6-18-15(7-11)16-8-12(25)9-17(26)20(16)27(18)10-19(23(31)32)28-21(29)13-3-1-2-4-14(13)22(28)30/h1-9,19H,10H2,(H,31,32)/t19-/m0/s1
InChIKeyYEBBNJGBFNBLTF-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNMT1-IN-3 Compound Overview: A Sub-Micromolar Non-Nucleoside DNMT1 Inhibitor for Epigenetics Research


DNMT1-IN-3 (compound 7t-S) is a synthetic, non-nucleoside small-molecule inhibitor of DNA methyltransferase 1 (DNMT1), the primary enzyme responsible for maintaining DNA methylation patterns during cellular division and a key target in cancer epigenetics [1]. It belongs to the 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid chemical class and was developed through structure-activity relationship (SAR) optimization of the phthalimide scaffold of N-phthaloyl-L-tryptophan (RG108) [1]. DNMT1-IN-3 exhibits a DNMT1 enzymatic IC50 of 0.777 μM and binds to the S-adenosylmethionine (SAM) cofactor site within DNMT1, as demonstrated by molecular docking studies [1].

Why DNMT1-IN-3 Cannot Be Replaced by Common DNMT1 Inhibitors: A Comparator-Based Analysis


DNMT1 inhibitors display profound structural and pharmacological diversity, with in-class compounds exhibiting widely divergent potency, selectivity, and binding modes. For instance, the reference non-nucleoside inhibitor RG108 shows minimal DNMT1 inhibition (IC50 >250 μM), while other agents like GSK3685032 achieve picomolar potency but via a distinct allosteric mechanism [1]. DNMT1-IN-3 occupies a critical intermediate potency range, with a defined SAM-site binding orientation opposite to that of RG108, potentially enabling deeper pocket penetration [1]. These differences in target engagement, potency threshold, and binding mode preclude simple substitution between DNMT1 inhibitors and necessitate compound-specific evaluation during procurement for epigenetics research.

DNMT1-IN-3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


DNMT1-IN-3 vs. RG108: Direct Enzymatic Potency Comparison in a Radiometric DNMT1 Assay

DNMT1-IN-3 (compound 7t-S) inhibited DNMT1 with an IC50 of 0.777 μM, representing a >320-fold improvement in potency over the parent scaffold inhibitor RG108, which exhibited an IC50 above 250 μM in the same radiometric assay using tritium-labeled S-adenosylmethionine (SAM) [1]. The S-enantiomer 7t-S was 10.5-fold more potent than its R-counterpart 7r-S (IC50 = 8.147 μM), confirming enantioselective target engagement [1].

Epigenetics DNMT1 enzymatic inhibition Cancer research

DNMT1-IN-3 vs. GSK3685032: Potency and Mechanism Differentiation for DNMT1-Selective Inhibitor Selection

GSK3685032 is a first-in-class, non-covalent DNMT1-selective inhibitor with an IC50 of 0.036 μM (SPA assay), approximately 22-fold more potent than DNMT1-IN-3 (IC50 = 0.777 μM, radiometric assay) [1]. However, GSK3685032 competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA between CpG base pairs, a mechanism fundamentally distinct from the SAM-site binding orientation of DNMT1-IN-3 . This mechanistic divergence may confer differential sensitivity profiles in disease-relevant cellular contexts.

DNMT1 selectivity Non-nucleoside inhibitors Epigenetic therapy

DNMT1-IN-3 vs. DC-05: Potency Comparison Among Non-Nucleoside DNMT1 Inhibitors

DC-05, a non-nucleoside DNMT1 inhibitor identified through docking-based virtual screening, exhibits an IC50 of 10.3 μM against DNMT1 [1][2]. DNMT1-IN-3, with an IC50 of 0.777 μM, is approximately 13-fold more potent than DC-05 in enzymatic inhibition assays. This potency difference is substantial (>1 log unit) and reflects the distinct chemical scaffolds and SAR optimization strategies employed in each series.

DNMT1 inhibitor potency Non-nucleoside inhibitors SAR analysis

DNMT1-IN-3 Cellular Antiproliferative Activity Across Cancer Cell Lines

DNMT1-IN-3 (7t-S) demonstrated concentration-dependent antiproliferative activity against a panel of human cancer cell lines, including K562 (chronic myelogenous leukemia), A2780 (ovarian cancer), HeLa (cervical cancer), and SiHa (cervical cancer) [1]. In K562 cells, DNMT1-IN-3 induced apoptosis and G0/G1 cell cycle arrest in a concentration-dependent manner, with transcriptome analysis confirming differential expression of genes enriched in apoptosis and cell cycle pathways [1]. While direct comparator concentration-response data for other non-nucleoside DNMT1 inhibitors in an identical panel is not available, the cellular activity profile is consistent with its sub-micromolar enzymatic potency.

Cancer cell proliferation DNMT1 inhibitor cellular activity Leukemia

Recommended Scientific and Preclinical Applications for DNMT1-IN-3 Based on Its Differentiated Profile


DNMT1 Enzymatic Inhibition Studies Requiring Intermediate Potency and SAM-Site Engagement

When experimental design demands sub-micromolar potency without the extreme potency of compounds like GSK3685032 (IC50 = 0.036 μM), DNMT1-IN-3 (IC50 = 0.777 μM) provides a balanced tool that enables DNMT1 inhibition in the high nanomolar to low micromolar range, facilitating dose-response studies with a wider dynamic range [1]. Its established SAM-site binding orientation [1] makes it particularly suitable for mechanistic studies of SAM-competitive inhibition.

Comparative Epigenetic Studies Between Non-Nucleoside and Nucleoside DNMT1 Inhibitors

As a representative of the carbazole-phthalimide hybrid non-nucleoside class, DNMT1-IN-3 is a critical comparator for studies differentiating the effects of non-nucleoside DNMT1 inhibitors from nucleoside analogs such as decitabine or azacytidine, avoiding the DNA incorporation-dependent mechanisms that contribute to the toxicity of nucleoside agents [1].

Structure-Activity Relationship (SAR) Campaigns Centered on the SAM-Binding Pocket of DNMT1

DNMT1-IN-3 serves as a high-quality chemical starting point for SAR exploration, with a well-characterized binding mode showing an orientation opposite to that of RG108 within the SAM pocket, suggesting opportunities for deeper pocket penetration and further potency improvements [1]. Its enantiomer pair (7r-S: IC50 = 8.147 μM; 7t-S: IC50 = 0.777 μM) provides clear stereochemical SAR guidance for medicinal chemistry optimization [1].

Leukemia Cell Model Studies of DNMT1-Dependent Apoptosis and Cell Cycle Regulation

DNMT1-IN-3 has validated activity in K562 chronic myelogenous leukemia cells, inducing apoptosis and G0/G1 arrest with supporting transcriptomic evidence of apoptosis and cell cycle pathway modulation [1]. This makes it a relevant tool compound for studying DNMT1-dependent transcriptional programs in hematological malignancy models.

Technical Documentation Hub

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